molecular formula C12H22N2O4 B6231957 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid CAS No. 1343697-77-7

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid

Cat. No. B6231957
CAS RN: 1343697-77-7
M. Wt: 258.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . It has a molecular weight of 293.34 . The compound is in the form of an oil and is stored at room temperature .

Scientific Research Applications

Enantioselective Syntheses

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid has been utilized in enantioselective syntheses. For example, it serves as a precursor in the synthesis of 2-deoxyribono-1,4-lactone, demonstrating significant enantioselectivity and efficiency in chemical reactions (Doyle et al., 1999).

Synthesis of Aminomalonate and (Amino)(cyano)acetate Residues

This compound is involved in the synthesis of peptides containing aminomalonate and (amino)(cyano)acetate residues. These peptides can undergo C-alkylation and addition reactions to Michael acceptors, highlighting its versatility in peptide modification (Matt & Seebach, 1998).

Catalysis and Reaction Studies

It also finds application in studies related to catalysis and reaction mechanisms. For instance, its derivatives have been used to investigate carbonylation reactions catalyzed by acidic zeolites (Cheung et al., 2006).

Synthesis of Pharmacologically Active Compounds

This compound is instrumental in the synthesis of pharmacologically active compounds. Research has shown its use in creating rofecoxib analogs with expected anti-inflammatory activity (Abdellatif et al., 2013).

Development of Novel Organic Compounds

Moreover, it aids in the development of novel organic compounds. For instance, its derivatives have been used in the synthesis of new quinoxalines (Attanasi et al., 2001).

Antiproliferative Activity Studies

It has also been used in the study of antiproliferative activity against human cancer cell lines, emphasizing its potential in medicinal chemistry (Liszkiewicz, 2002).

Safety and Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid' involves the protection of the amine group of 1,4-diazepane, followed by the alkylation of the protected amine with 2-bromoacetic acid, and finally deprotection of the amine to obtain the target compound.", "Starting Materials": [ "1,4-diazepane", "tert-butyl chloroformate", "2-bromoacetic acid", "triethylamine", "diisopropylethylamine", "dichloromethane", "methanol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water" ], "Reaction": [ "1. Protection of the amine group of 1,4-diazepane with tert-butyl chloroformate in the presence of triethylamine and dichloromethane to obtain 4-[(tert-butoxy)carbonyl]-1,4-diazepane.", "2. Alkylation of the protected amine with 2-bromoacetic acid in the presence of diisopropylethylamine and dichloromethane to obtain 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid.", "3. Deprotection of the amine group by treatment with methanol and sodium hydroxide followed by acidification with hydrochloric acid and neutralization with sodium bicarbonate and water to obtain the target compound." ] }

CAS RN

1343697-77-7

Product Name

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid

Molecular Formula

C12H22N2O4

Molecular Weight

258.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.